2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, an oxadiazole, a sulfanyl group, and a methylpiperidine . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of a chlorothiophene and an oxadiazole ring suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . For example, the chlorothiophene and oxadiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a chlorothiophene and an oxadiazole ring could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of related compounds is in the synthesis of derivatives with potent antimicrobial activities. For instance, compounds synthesized from related structures have been shown to exhibit antibacterial and antifungal properties. Specifically, novel 1,3,4-oxadiazole derivatives have demonstrated remarkable activity against several strains of Staphylococcus aureus, highlighting their potential as new drug candidates with minimal inhibitory concentrations (MICs) between 4 μg/mL to 32 μg/mL (Soares de Oliveira et al., 2012).
Anticancer Properties
Research on compounds related to 2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone has also extended into the realm of anticancer properties. Novel derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, indicating a promising activity against HIV-1 replication with significant effective concentration (EC50) and therapeutic index (TI) values, showcasing the potential for these compounds in cancer therapy (Che et al., 2015).
Anti-Inflammatory Applications
Additionally, derivatives have been synthesized for their potential anti-inflammatory effects. For example, a study on 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and its derivatives revealed remarkable anti-inflammatory activity, compared favorably with indomethacin, a standard in anti-inflammatory medication, suggesting a promising pathway for the development of new anti-inflammatory drugs (Karande & Rathi, 2017).
Synthesis and Evaluation for Other Biological Activities
The versatility of compounds structurally related to 2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone extends to various other biological activities. Studies have synthesized and evaluated derivatives for their potential in addressing a wide array of biological targets, from fungicidal and insecticidal activities to their roles as apoptosis inducers in cancer cell lines, indicating a broad spectrum of applications in pharmaceutical and medicinal chemistry (Mahmoud et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-9-4-6-18(7-5-9)12(19)8-21-14-17-16-13(20-14)10-2-3-11(15)22-10/h2-3,9H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXYEPVUXUKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone |
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